molecular formula C₁₆H₂₁NO₆ B1139686 Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside CAS No. 10300-76-2

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Cat. No.: B1139686
CAS No.: 10300-76-2
M. Wt: 323.34
InChI Key:
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Description

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its structural features, which include an acetamido group and a benzylidene protecting group. It is widely used in biochemical research, particularly in the study of glycosylation processes and carbohydrate chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific substrates. This interaction is essential for the synthesis of complex carbohydrates and glycoconjugates . Additionally, the compound’s interaction with lectins, which are carbohydrate-binding proteins, is significant in cell-cell communication and pathogen recognition .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting carbohydrate metabolism . Additionally, the compound can influence gene expression by binding to DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at -20°C, but it can degrade over time when exposed to higher temperatures or light . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are crucial for carbohydrate metabolism . The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy production and biosynthesis. Additionally, it can interact with cofactors such as ATP and NAD+, which are essential for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the Golgi apparatus, where it participates in glycosylation processes . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting glucopyranoside are protected using benzylidene to form a benzylidene acetal.

    Introduction of Acetamido Group: The acetamido group is introduced through acetylation, often using acetic anhydride in the presence of a base such as pyridine.

    Glycosylation: The glycosylation step involves the reaction of the protected glucopyranoside with methanol in the presence of an acid catalyst to form the methyl glycoside.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene protecting group, converting it back to the free hydroxyl groups.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Free hydroxyl derivatives.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It serves as a model compound for studying glycosylation reactions and mechanisms.

Biology

In biological research, this compound is used to study the role of carbohydrates in biological systems, including cell signaling and recognition processes. It is also used in the synthesis of glycoproteins and glycolipids.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer properties. It is also used in the development of drug delivery systems that target specific carbohydrate receptors on cell surfaces.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and receptors involved in glycosylation processes. The acetamido group plays a crucial role in binding to these molecular targets, influencing the activity of glycosyltransferases and glycosidases. This interaction can modulate various biochemical pathways, including those involved in cell signaling and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Lacks the benzylidene protecting group, making it less stable under certain conditions.

    Methyl 4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside: Lacks the acetamido group, which reduces its utility in glycosylation studies.

    Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside: The alpha anomer, which has different stereochemical properties and reactivity.

Uniqueness

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to the presence of both the acetamido group and the benzylidene protecting group. This combination provides stability and reactivity that are advantageous in synthetic and biochemical applications. The beta configuration also makes it more relevant for studying natural glycosylation processes, which predominantly involve beta-linked sugars.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVOAZVARITEI-ANNNQLRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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